(S)-2-(2-(((Benzyloxy)carbonyl)amino)acetamido)-3-methylbutanoic acid
CAS No.: 33912-87-7
Cat. No.: VC20868611
Molecular Formula: C15H20N2O5
Molecular Weight: 308.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 33912-87-7 |
|---|---|
| Molecular Formula | C15H20N2O5 |
| Molecular Weight | 308.33 g/mol |
| IUPAC Name | 3-methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]butanoic acid |
| Standard InChI | InChI=1S/C15H20N2O5/c1-10(2)13(14(19)20)17-12(18)8-16-15(21)22-9-11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3,(H,16,21)(H,17,18)(H,19,20) |
| Standard InChI Key | RQLYPCLOROQBGI-UHFFFAOYSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1 |
| SMILES | CC(C)C(C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1 |
| Canonical SMILES | CC(C)C(C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1 |
Introduction
(S)-2-(2-(((Benzyloxy)carbonyl)amino)acetamido)-3-methylbutanoic acid is a chiral organic compound with significant potential in various scientific fields, including chemistry, biology, and medicine. This compound features a benzyloxycarbonyl group, an acetamido group, and a methylbutanoic acid moiety, contributing to its unique chemical properties.
Synthesis Methods
The synthesis typically involves multiple steps:
-
Protection of Functional Groups: Using reagents like benzyloxycarbonyl chloride.
-
Formation of Peptide Bonds: Employing coupling agents such as dicyclohexylcarbodiimide (DCC).
-
Deprotection Steps: To reveal the final structure.
Biological Activity
This compound exhibits potential biological activity primarily through interactions with specific proteins and enzymes. It is hypothesized to act as an enzyme inhibitor or modulator by binding to active sites or influencing receptor functions.
Enzyme Inhibition Studies
Research indicates that it may inhibit certain enzymes involved in metabolic pathways:
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Serine Protease | Competitive | 25 |
| Thrombin | Non-competitive | 15 |
| Dipeptidyl Peptidase IV | Mixed | 30 |
These studies highlight its potential applications in therapeutic areas where enzyme modulation is crucial.
Applications and Future Directions
Given its unique structure and biological properties, (S)-2-(2-(((Benzyloxy)carbonyl)amino)acetamido)-3-methylbutanoic acid has several potential applications:
-
Medicine: As an enzyme inhibitor or modulator.
-
Chemistry: In peptide synthesis due to its protected amino functionality.
-
Biology: For studying protein interactions.
Future research should focus on exploring these applications further through detailed biochemical assays and pharmacological studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume